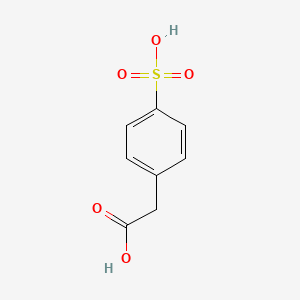

2-(4-sulfophenyl)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-sulfophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c9-8(10)5-6-1-3-7(4-2-6)14(11,12)13/h1-4H,5H2,(H,9,10)(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJGWDQUGUEMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30892516 | |

| Record name | (4-sulfophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153661-28-0 | |

| Record name | (4-sulfophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30892516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conceptual Framework and Structural Classification of Sulfonated Phenylacetic Acids

2-(4-Sulfophenyl)acetic acid belongs to the family of sulfonated aromatic carboxylic acids. The foundational structure is phenylacetic acid, which consists of a phenyl group attached to an acetic acid moiety. wikipedia.org The defining feature of this compound is the presence of a sulfonic acid group (-SO₃H) on the phenyl ring.

The nomenclature "this compound" precisely describes its structure:

Phenylacetic acid: The core structure.

4-sulfo: Indicates that a sulfonic acid group is attached to the fourth carbon of the phenyl ring, placing it in the para position relative to the acetic acid side chain.

2-(...)acetic acid: Confirms the connection of the substituted phenyl ring to the acetic acid group.

This bifunctional nature, possessing both a strong Brønsted acidic sulfonic acid group and a weaker carboxylic acid group, is central to its chemical properties and reactivity. The presence of these two distinct functional groups on a stable aromatic backbone makes it a versatile building block.

Below is a table summarizing the key identifiers and properties of the compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₈H₈O₅S nih.gov |

| Molecular Weight | 216.21 g/mol nih.gov |

| CAS Number | 153661-28-0 nih.gov |

| Synonyms | p-sulfophenylacetic acid nih.gov |

Contemporary Research Significance and Future Directions in Organic and Materials Chemistry

Primary Synthetic Routes to this compound

The synthesis of this compound is fundamental for its application in various chemical industries. The primary method involves the direct sulfonation of phenylacetic acid, with ongoing research into alternative pathways to enhance efficiency and yield.

The most conventional and widely practiced method for the preparation of this compound is through the electrophilic aromatic substitution of phenylacetic acid. wikipedia.org This reaction involves the introduction of a sulfonic acid group (-SO₃H) onto the phenyl ring. The substitution predominantly occurs at the para position relative to the acetic acid group, a result of the ortho,para-directing influence of the alkyl substituent.

Common sulfonating agents employed in this process include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid. The reaction conditions, particularly temperature and the concentration of the sulfonating agent, are critical parameters that are manipulated to maximize the yield of the desired 4-isomer and to minimize the formation of the ortho-isomer and other byproducts.

A typical laboratory procedure involves heating phenylacetic acid with an excess of concentrated sulfuric acid. Following the reaction, the mixture is carefully quenched with water, which causes the product to precipitate. Purification is then generally achieved through recrystallization.

To circumvent some of the challenges associated with direct sulfonation, such as the formation of isomeric byproducts and the harsh reaction conditions, alternative synthetic strategies are being explored. One such approach is the hydrolysis of benzyl (B1604629) cyanide, which can be a smoother process. orgsyn.org Another method involves the palladium-catalyzed Suzuki coupling reaction, which has been applied for the synthesis of substituted phenylacetic acid derivatives. inventivapharma.com

Table 1: Comparison of Synthetic Routes for Phenylacetic Acid Derivatives

| Synthetic Route | Key Features | Common Reagents | Potential Advantages |

|---|---|---|---|

| Direct Sulfonation | Electrophilic aromatic substitution | Concentrated H₂SO₄, Oleum | Well-established, uses readily available starting materials. |

| Hydrolysis of Benzyl Cyanide | Two-step process from benzyl halides | Benzyl cyanide, strong acid/base | Can offer a smoother reaction profile. orgsyn.org |

| Suzuki Coupling | Palladium-catalyzed cross-coupling | Boronic acids, alkyl halides, Pd catalyst | Allows for the synthesis of a wide range of substituted derivatives. inventivapharma.com |

Design and Synthesis of this compound Derivatives

The chemical versatility of this compound allows for its use as a building block in the synthesis of a diverse array of derivatives with specialized functions.

By extending the alkyl chain of this compound, a homologous series of sulfonated phenylalkanoic acids can be synthesized. These include 3-(4-sulfophenyl)propionic acid, 4-(4-sulfophenyl)butyric acid, and 5-(4-sulfophenyl)valeric acid. The synthesis of these analogs generally follows a similar sulfonation strategy to that of phenylacetic acid, starting with the corresponding phenylalkanoic acid. These longer-chain derivatives provide different spatial and electronic characteristics, which can be exploited in the design of molecules for specific applications.

A significant industrial application of this compound and its derivatives is in the synthesis of azo dyes. unb.ca The sulfonic acid group is a key functional group that imparts water solubility to the dye molecules, a critical property for their application in textile dyeing. The pyrazolone (B3327878) ring system is a common core structure in many commercial dyes, and 1-(4-sulfophenyl)-3-methyl-5-pyrazolone is a key intermediate derived from a derivative of this compound. researchgate.netekb.eg This intermediate can then be diazotized and coupled with various aromatic compounds to produce a wide spectrum of colored dyes. researchgate.netnih.gov

In the intricate field of peptide synthesis, protecting groups are essential to prevent unwanted side reactions. springernature.comcreative-peptides.com The sulfophenyl moiety has been incorporated into the design of novel, water-soluble protecting groups. researchgate.net A notable example is the 2-(4-sulfophenylsulfonyl)ethoxycarbonyl (Sps) group. nih.govgoogle.com This protecting group is designed to be stable during the peptide chain elongation steps but can be selectively cleaved under specific, mild basic conditions. nih.gov The presence of the sulfonic acid group enhances the solubility of the protected amino acids in aqueous media, which can simplify purification processes in solid-phase peptide synthesis. researchgate.net

Formation of Formazan (B1609692) Dyes Incorporating 2-(4-Sulfophenyl) Moieties

Formazan dyes are a class of intensely colored compounds characterized by the core structure [R-N=N-C(R')=N-NH-R'']. The incorporation of a this compound moiety into the formazan structure is a key strategy for imparting water solubility to the resulting dye. This is particularly significant for biological and analytical applications where aqueous compatibility is essential. The synthesis of such formazan dyes typically proceeds through the coupling of a diazonium salt with a hydrazone, where one of the precursors contains the desired sulfophenylacetic acid group.

The general synthetic approach involves a two-step process: the formation of a hydrazone and its subsequent coupling with a diazonium salt in a basic medium. The presence of the sulfonic acid group enhances the water solubility of the final formazan dye.

A common method for formazan synthesis involves the reaction of an aryl diazonium salt with an arylhydrazone in a basic medium, such as pyridine. impactfactor.org The diazonium salt is typically prepared by treating an aromatic amine with nitrous acid at low temperatures (0-5 °C). nih.govdoubtnut.com The hydrazone is synthesized through the condensation of an aldehyde or ketone with a hydrazine (B178648) derivative. nih.govorgsyn.org

To incorporate the 2-(4-sulfophenyl) moiety, one of the aromatic precursors must contain this functional group. A plausible route involves the use of a hydrazine derivative bearing the sulfophenyl group. For instance, 4-sulfonate phenylhydrazine (B124118) can be synthesized from sulfanilic acid through diazotization followed by reduction. google.com While the direct use of a hydrazine derivative of this compound is not explicitly detailed in the available literature, the synthesis of analogous sulfonated phenylhydrazines suggests its feasibility.

The subsequent coupling reaction is an electrophilic substitution where the diazonium ion attacks the electron-rich carbon of the hydrazone. slideshare.net The reaction is typically carried out in a cooled solution with continuous stirring to yield the dark-colored formazan dye. nih.gov The final product can then be isolated by filtration and purified by recrystallization. nih.gov

The table below outlines the general structure and components for the synthesis of formazan dyes with sulfophenyl moieties.

| Component | Structure/Example | Role in Synthesis | Reference |

| Aromatic Amine (for Diazonium Salt) | Aniline, substituted anilines | Precursor for the electrophilic diazonium salt. | nih.govdoubtnut.com |

| Hydrazine Derivative | 4-Sulfonate phenylhydrazine | Provides the hydrazone backbone and incorporates the water-solubilizing sulfo group. | google.com |

| Aldehyde/Ketone | Benzaldehyde, Acetophenone | Reacts with the hydrazine to form the hydrazone intermediate. | nih.govorgsyn.org |

| Coupling Conditions | Pyridine, 0-5 °C | Basic medium to facilitate the coupling reaction. | impactfactor.org |

| Resulting Formazan Structure | 1-Aryl-3-aryl-5-(4-sulfophenyl)formazan | The final dye molecule with enhanced water solubility. | [N/A] |

Advanced Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone in the determination of the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are pivotal in confirming the structure of 2-(4-sulfophenyl)acetic acid.

Proton NMR (¹H NMR) Applications in Structural Confirmation

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the acidic proton of the carboxylic acid. The aromatic region would likely show a complex splitting pattern due to the para-substitution on the benzene (B151609) ring, typically appearing as two doublets. The chemical shift of these aromatic protons is influenced by the electron-withdrawing nature of the sulfonic acid group. The methylene protons adjacent to the aromatic ring and the carboxyl group would appear as a singlet, with its chemical shift influenced by both neighboring groups. The carboxylic acid proton is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to -CH₂COOH) | 7.3 - 7.5 | Doublet |

| Aromatic (ortho to -SO₃H) | 7.8 - 8.0 | Doublet |

| Methylene (-CH₂-) | 3.6 - 3.8 | Singlet |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

Note: Predicted values are based on the analysis of similar structures and are for illustrative purposes.

Carbon-13 NMR (¹³C NMR) Applications in Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on all the unique carbon atoms within the molecule. For this compound, one would expect to see signals for the two distinct types of aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The carbon atom attached to the sulfonic acid group would be significantly downfield due to the deshielding effect of the sulfonyl group. The chemical shifts of the other aromatic carbons are also influenced by the substituents. The carbonyl carbon typically appears in the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 170 - 175 |

| Aromatic (C-SO₃H) | 145 - 150 |

| Aromatic (C-CH₂COOH) | 135 - 140 |

| Aromatic (CH) | 125 - 130 |

| Methylene (-CH₂-) | 40 - 45 |

Note: Predicted values are based on the analysis of similar structures and are for illustrative purposes.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FTIR and FT-Raman, is instrumental in identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, S=O, and C-S functional groups. The carboxylic acid O-H stretch will appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will be a strong, sharp peak around 1700-1725 cm⁻¹. The sulfonic acid group will exhibit characteristic strong and broad absorption bands for the S=O stretching in the range of 1340-1350 cm⁻¹ and 1150-1165 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| S=O Stretch (Sulfonic Acid) | 1340 - 1350 & 1150-1165 | Strong |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| S-O Stretch (Sulfonic Acid) | 1030 - 1060 | Strong |

Note: Expected values are based on typical ranges for these functional groups.

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Fingerprinting

FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and O-H give strong signals in FTIR, non-polar bonds and symmetric vibrations often show stronger signals in Raman spectra. For this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are expected to be prominent in the FT-Raman spectrum. The C-S stretching vibration may also be more easily observed in the Raman spectrum compared to the FTIR spectrum. The symmetric S=O stretch of the sulfonate group should also be Raman active.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenyl ring in this compound makes it UV-active. The benzene ring itself has characteristic π → π* transitions. The substitution on the ring with a sulfonic acid group and an acetic acid group will cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. It is known to be a fluorescent compound, which is a direct consequence of its UV absorption properties. biosynth.com

Table 4: Expected UV-Vis Absorption for this compound

| Transition | Expected λmax (nm) |

| π → π* | ~260 - 280 |

Note: Expected values are based on the typical absorption of substituted benzene rings.

Structural Elucidation and Conformational Analysis of this compound and its Derivatives

The structural framework of this compound combines a phenylacetic acid moiety with a sulfonic acid group at the para position. This substitution pattern significantly influences the electronic distribution and conformational preferences of the molecule.

Spectroscopic Data Interpretation:

While experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the well-established spectroscopic characteristics of its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the acidic protons of the carboxylic and sulfonic acid groups. The aromatic protons on the para-substituted benzene ring typically appear as a set of two doublets (an AA'BB' system) due to the magnetic inequivalence of the protons ortho and meta to the substituents. The methylene protons adjacent to the aromatic ring and the carboxylic acid group would present as a singlet. The chemical shifts of the acidic protons from the carboxyl and sulfo groups can be broad and their position is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would show signals for the two distinct aromatic carbons (substituted and unsubstituted), the methylene carbon, and the carbonyl carbon of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group.

Interactive Table of Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H (ortho to -CH₂COOH) | 7.4-7.6 | 130-132 |

| Aromatic C-H (ortho to -SO₃H) | 7.8-8.0 | 127-129 |

| Methylene (-CH₂-) | 3.6-3.8 | 40-42 |

| Carboxyl (-COOH) | 10.0-13.0 (broad) | 172-175 |

| Aromatic C (ipso to -CH₂COOH) | - | 133-135 |

| Aromatic C (ipso to -SO₃H) | - | 145-147 |

Note: Predicted values are based on standard chemical shift tables and data from similar compounds. Actual values may vary depending on experimental conditions.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₈O₅S, molecular weight: 216.21 g/mol ), electron ionization (EI) would likely lead to significant fragmentation. Key fragmentation pathways would involve the loss of the carboxylic acid group (-COOH, 45 Da) and the sulfonic acid group (-SO₃H, 81 Da). elsevierpure.com The molecular ion peak (M⁺) may be observed, though it might be weak depending on the ionization method. caspre.ca

Interactive Table of Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 216 | [C₈H₈O₅S]⁺ | - |

| 171 | [C₈H₇O₃S]⁺ | -OH |

| 135 | [C₈H₇S]⁺ | -COOH, -SO₂ |

| 91 | [C₇H₇]⁺ | -COOH, -SO₃H |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the O-H, C=O, and S=O stretching vibrations.

Interactive Table of Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch (broad) | 2500-3300 |

| Carboxylic Acid (-COOH) | C=O stretch | 1700-1725 |

| Sulfonic Acid (-SO₃H) | O-H stretch (broad) | 2800-3200 |

| Sulfonic Acid (-SO₃H) | S=O stretch (asymmetric) | 1340-1350 |

| Sulfonic Acid (-SO₃H) | S=O stretch (symmetric) | 1150-1165 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C stretch | 1450-1600 |

Note: These are typical ranges and the exact positions can be influenced by hydrogen bonding and the physical state of the sample. nist.govresearchgate.net

Conformational Analysis:

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculation Approaches

The foundation of computational studies on molecular systems lies in the selection of appropriate quantum chemical methods. These methods are chosen based on the desired accuracy and the computational cost associated with the system size.

Ab Initio Calculation Methodologies (e.g., Hartree-Fock) for Electronic Structure

Ab initio methods, Latin for "from the beginning," are calculations based directly on theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are pivotal for providing a qualitative understanding of the electronic structure. For 2-(4-sulfophenyl)acetic acid, an HF analysis would yield information on the molecular orbitals and their energies, offering a foundational picture of the electron distribution.

Basis Set Selection and Geometrical Optimization Methodologies

The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as Pople's 6-311++G(d,p) or Dunning's correlation-consistent basis sets (cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. The selection of an appropriate basis set is a critical step in both DFT and ab initio calculations for the reliable prediction of the geometrical parameters of this compound. The geometrical optimization process itself involves algorithms that iteratively adjust the atomic coordinates to find the lowest energy conformation.

Electronic Properties and Chemical Reactivity Descriptors

Once the molecular geometry is optimized, a variety of analyses can be performed to understand the electronic characteristics and predict the chemical reactivity of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would predict its electrophilic and nucleophilic sites and its potential for intramolecular charge transfer.

Interactive Table: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Applications in Advanced Chemical Systems and Catalysis

Utility as a Versatile Reagent in Organic Synthesis

2-(4-Sulfophenyl)acetic acid serves as a valuable starting material and intermediate in the synthesis of more complex organic molecules. The carboxylic acid group allows for conventional reactions like esterification and amidation, while the sulfonate group imparts water solubility to the resulting products, a desirable trait for various applications, including pharmaceuticals and catalysis.

The reactivity of the phenylacetic acid core is well-established. For instance, related phenylacetic acids are used as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) and other specialty chemicals. The presence of the sulfonate group allows for the synthesis of water-soluble analogues of known compounds. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, although the deactivating nature of the sulfonate and carboxyl groups must be considered. The core structure can be incorporated into larger molecular frameworks, serving as a key building block for functional materials. For example, derivatives of phenylacetic acid are used in the synthesis of complex heterocyclic structures and bicyclic compounds through multi-step reaction sequences involving cyclization and condensation reactions. orgsyn.orgorgsyn.org The introduction of the sulfonic acid group provides a handle for creating water-soluble reagents, which is a key principle in green chemistry.

Catalytic Activity of this compound-Derived Complexes

The sulfonate group in this compound is particularly useful for anchoring the molecule to metal centers or supports, creating catalysts with enhanced properties. The resulting water-soluble catalysts are easily separated from organic products, facilitating catalyst recycling and aligning with the principles of sustainable chemistry. uu.nl

Sulfonated azo dyes, which can be conceptually derived from precursors like this compound, form stable complexes with a variety of transition metals. These metal complexes have been extensively studied for their catalytic activity in numerous organic reactions. researchgate.net The azo group (-N=N-) and other donor atoms in the dye ligand chelate to the metal ion, creating a catalytically active center. rdd.edu.iqnih.gov

These complexes are particularly effective as catalysts for redox reactions and have been investigated using techniques like cyclic voltammetry to understand the structure-reactivity relationships. researchgate.net The sulfonate groups not only ensure solubility in aqueous or polar media but can also influence the electronic properties of the metal center, thereby tuning the catalytic activity. acs.org Research has shown that Co(II), Cu(II), and Ni(II) complexes of azo-Schiff base ligands exhibit moderate to good catalytic activity in the oxidation of alkenes like cyclohexene (B86901) and styrene. rdd.edu.iq

Complexes derived from sulfonated ligands, including those structurally related to this compound, have demonstrated significant catalytic performance in a range of important organic transformations. The sulfonate group often enhances catalyst stability and allows reactions to be performed in environmentally benign solvents like water. uu.nl

One notable application is in the Henry (nitroaldol) reaction. Copper(II) complexes of sulfonated salan ligands have shown moderate catalytic activity in the reaction between aldehydes and nitromethane. acs.org Similarly, water-soluble copper(II) complexes bearing tris(pyrazolyl)methane sulfonate ligands are effective catalysts for the Henry reaction, with one complex achieving up to 89% yield under optimized conditions. mdpi.com

Gold(I) complexes with sulfonated N-heterocyclic carbene (NHC) ligands, which share the feature of a sulfonated aryl group, are highly active for the hydration of terminal alkynes in water or methanol-water mixtures, often without the need for acid co-catalysts. researchgate.net In addition, acetic acid-functionalized zinc tetrapyridinoporphyrazine complexes have been employed as recyclable catalysts for synthesizing acridine (B1665455) and quinoline (B57606) derivatives, where the acid group works synergistically with the metal's Lewis acidity to activate substrates. nih.gov The catalytic efficiency of various metal complexes in different organic transformations is summarized in the table below.

| Catalyst Type | Organic Transformation | Key Findings | Reference |

|---|---|---|---|

| Copper(II) complexes of sulfonated salan ligands | Henry (nitroaldol) reaction | Moderate catalytic activity for the reaction of aldehydes and nitromethane. | acs.org |

| Copper(II) complexes with tris(pyrazolyl)methane sulfonate ligand | Henry reaction | Achieved up to 89% yield under optimized conditions (5 mol% catalyst, 100 °C). | mdpi.com |

| Gold(I)-NHC complexes of sulfonated IMes and SIMes | Hydration of terminal alkynes | High catalytic activity in water or MeOH/H₂O mixtures without acid co-catalysts. | researchgate.net |

| Zinc tetrapyridinoporphyrazine with acetic acid groups | Synthesis of hexahydroquinolines | Efficient, recyclable catalyst utilizing both Brønsted and Lewis acidic sites. | nih.gov |

| Tridentate α-sulfonate-β-diimine nickel complexes | Ethylene (co)polymerization | Ancillary ligands influence catalytic activity and thermal stability. | bohrium.com |

Supramolecular Architectures and Recognition Phenomena

The field of supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and π-π stacking. wikipedia.org The sulfophenyl moiety of this compound is an excellent functional group for directing the formation of such complex assemblies.

The presence of both a charged sulfonate group and an aromatic ring allows sulfophenyl-containing molecules to participate in a variety of self-assembly processes, particularly in aqueous solutions. mdpi.com These processes are driven by a combination of electrostatic repulsion/attraction, hydrophobic effects, and hydrogen bonding.

For example, 5,10,15,20-tetrakis(4'-sulfophenyl)porphine is known to self-assemble into nanotubular structures in acidic aqueous solutions. researchgate.net The self-assembly is a cooperative process driven by intermolecular interactions between the porphyrin units. Similarly, a novel supramolecular silver(I) compound has been synthesized using 2,4,6-tris(4-sulfophenylamino)-1,3,5-triazine as a ligand, which self-assembles in the presence of silver ions. rug.nl The sulfonate groups play a crucial role in mediating the interactions that lead to the final, complex architecture. The ability of the sulfophenyl group to interact with cyclodextrins has also been noted, although the association constant can be low, this interaction can be displaced upon coordination to a metal center. univ-artois.fr

The structure and stability of supramolecular assemblies are dictated by a delicate balance of various non-covalent interactions. fortunejournals.com The sulfophenyl group is capable of engaging in several of these key interactions:

Hydrogen Bonding: The oxygen atoms of the sulfonate group are excellent hydrogen bond acceptors, readily interacting with water molecules and other hydrogen bond donors like amino acid residues. acs.org

Electrostatic Interactions: As an anion, the sulfonate group engages in strong electrostatic (ion-ion and ion-dipole) interactions with cations or positively charged moieties. These interactions are fundamental to the recognition between sulfonated molecules and biological macromolecules like proteins. acs.org

π-π Interactions: The phenyl ring can participate in π-π stacking with other aromatic systems, contributing to the stability of self-assembled structures.

The interplay of these forces allows for the creation of "nested" supramolecular systems, where multiple types of non-covalent interactions exist in parallel and influence each other. nih.govchemrxiv.org This can lead to materials with highly tunable and responsive properties. The study of non-covalent interactions in the crystal structures of mercury(II) complexes and salts of sulfonated azo dyes with amino acids has provided quantitative insight into the nature and significance of these weak forces in directing molecular organization. acs.orgrsc.org

Environmental Research and Analytical Methodologies for 2 4 Sulfophenyl Acetic Acid

Environmental Transformation and Biodegradation Research

The environmental fate of 2-(4-sulfophenyl)acetic acid, a member of the sulfophenyl carboxylic acid group, is of significant interest due to its potential introduction into the environment as a transformation product of linear alkylbenzene sulfonates (LAS). Research into its environmental transformation and biodegradation seeks to understand the pathways of its breakdown and its persistence in various environmental compartments.

Elucidation of Biodegradation Pathways

While specific, detailed biodegradation pathways for this compound are not extensively documented in readily available literature, insights can be drawn from the study of analogous compounds and the broader class of sulfophenyl carboxylic acids. The biodegradation of LAS is known to proceed via omega-oxidation of the alkyl chain, followed by beta-oxidation, leading to the formation of sulfophenyl carboxylic acids, including this compound.

The subsequent degradation of these sulfonated aromatic compounds is a critical step in the complete mineralization of LAS. The process is thought to involve microbial consortia capable of cleaving the aromatic ring. This typically requires initial enzymatic attack to hydroxylate the ring, making it susceptible to cleavage. The presence of the sulfonate group, being highly polar and electron-withdrawing, generally increases the resistance of the aromatic ring to microbial attack compared to non-sulfonated analogues.

Drawing parallels from the biodegradation of other phenoxyacetic acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), potential pathways for this compound could involve:

Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring, a common initial step in the aerobic degradation of aromatic compounds.

Desulfonation: Enzymatic removal of the sulfonate group, which would detoxify the molecule and produce a more readily degradable intermediate.

Ring Cleavage: Following hydroxylation, the aromatic ring can be opened through either ortho- or meta-cleavage pathways, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways.

Studies on Environmental Persistence and Fate Prediction

The environmental persistence of this compound is intrinsically linked to its biodegradability. Its presence in the environment is primarily as a metabolic intermediate of LAS. The persistence of such compounds is a key factor in assessing their potential for long-term environmental impact.

Factors influencing the environmental persistence of this compound include:

Bioavailability: The extent to which the compound is accessible to degrading microorganisms. Sorption to soil and sediment particles can reduce its bioavailability.

Environmental Conditions: Factors such as pH, temperature, oxygen availability, and the presence of other nutrients can significantly affect microbial activity and, consequently, the rate of biodegradation.

Microbial Community: The presence and abundance of microorganisms capable of degrading sulfophenyl carboxylic acids are crucial. Acclimation of the microbial community to the presence of these compounds can enhance their degradation.

Predicting the environmental fate of this compound involves considering its transport and transformation in various environmental compartments, including soil, water, and sediment. Its high water solubility, conferred by the sulfonate and carboxylic acid groups, suggests a high potential for mobility in aqueous systems. This mobility could lead to its transport into groundwater or surface water bodies.

Advanced Analytical Techniques for Detection and Quantification

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound and other sulfophenyl carboxylic acids in environmental samples. These methods are crucial for assessing the extent of LAS biodegradation and the potential for accumulation of these transformation products.

Capillary Electrophoresis with Ultraviolet Detection (CE-UV) for Sulfophenyl Carboxylic Acids

Capillary electrophoresis (CE) coupled with ultraviolet (UV) detection has been established as a robust method for the determination of sulfophenyl carboxylic acids in environmental samples such as agricultural groundwater. nih.gov This technique offers high separation efficiency and relatively short analysis times.

An analytical method has been developed for the simultaneous determination of six sulfophenyl carboxylic acids, including (p-sulfophenyl)acetic acid. nih.gov The key parameters of this CE-UV method are summarized in the table below.

| Parameter | Condition |

| Capillary | Uncoated fused silica |

| Background Electrolyte (BGE) | 25 mM ammonium acetate/acetic acid buffer (pH 5.5) with 30% v/v 2-propanol and 0.75 mM CTAB |

| Separation Voltage | -25 kV |

| Temperature | 25 °C |

| Injection | 100 s hydrodynamic injection |

| Detection Wavelength | 225 nm |

| Internal Standard | p-Sulfobenzoic acid |

| Quantification Limits | 4 - 6 ng/mL |

This method has been successfully applied to track the biodegradation of linear alkylbenzene sulfonates in agricultural soil by analyzing groundwater samples. nih.gov

High-Performance Liquid Chromatography (HPLC) Based Methods

High-performance liquid chromatography (HPLC) is another powerful and widely used technique for the analysis of organic acids in environmental matrices. While a specific method solely for this compound is not detailed, methods developed for similar compounds, such as 2,4-dichlorophenoxyacetic acid, can be adapted.

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of this compound would likely involve the following components:

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Elution | Isocratic or gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector set at a wavelength corresponding to the absorbance maximum of the analyte (e.g., around 225 nm) |

The acidic nature of the mobile phase is crucial for ensuring that the carboxylic acid group is protonated, leading to better retention on the nonpolar stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

Sample Preparation Strategies (e.g., Solid Phase Extraction) for Environmental Samples

Due to the typically low concentrations of this compound in environmental samples and the complexity of the sample matrices, a sample preparation step is essential prior to instrumental analysis. Solid-phase extraction (SPE) is a commonly employed technique for the extraction and preconcentration of sulfophenyl carboxylic acids from aqueous samples. nih.gov

The SPE procedure allows for the isolation of the analytes of interest from interfering matrix components and their concentration into a smaller volume of a less complex solvent, thereby enhancing the sensitivity and selectivity of the subsequent analytical method.

A general workflow for the SPE of this compound from an environmental water sample would involve:

Conditioning: The SPE sorbent (e.g., a polymeric reversed-phase or anion exchange material) is treated with a solvent to activate it.

Loading: The water sample, often acidified to ensure the analyte is in a neutral form for reversed-phase retention, is passed through the SPE cartridge. The analyte adsorbs to the sorbent.

Washing: The cartridge is washed with a weak solvent to remove any weakly retained interfering compounds.

Elution: The retained this compound is eluted from the cartridge using a small volume of a strong organic solvent (e.g., methanol (B129727) or acetonitrile).

Reconstitution: The eluate may be evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument (e.g., the mobile phase for HPLC or the background electrolyte for CE).

The choice of SPE sorbent and the optimization of the extraction conditions are critical for achieving high recovery and reproducibility.

Applications in Environmental Water Monitoring and Analytical Calibration

The compound this compound is a notable subject in environmental science, primarily due to its association with the biodegradation of linear alkylbenzene sulfonates (LAS). LAS are a class of synthetic surfactants widely used in detergents and cleaning products, and their environmental fate is of significant interest. As a result, this compound, being a sulfophenyl carboxylate (SPC) degradation product, serves as a key indicator in monitoring the extent of LAS breakdown in various aquatic environments. Its presence and concentration in water bodies can provide valuable insights into the efficiency of wastewater treatment processes and the degree of contamination from surfactant-related pollutants.

Analytical methodologies for the detection and quantification of this compound in environmental water samples are crucial for effective monitoring. These methods often involve sophisticated analytical techniques capable of detecting trace amounts of the compound. Research has focused on developing and validating reliable methods for its determination in complex matrices such as groundwater, surface water, and marine water.

One established analytical approach involves solid-phase extraction (SPE) to isolate and preconcentrate this compound and other related SPCs from water samples. Following extraction, capillary electrophoresis (CE) with ultraviolet (UV) detection is a technique that has been successfully employed for their separation and quantification. nih.gov In this method, an internal standard, such as p-sulfobenzoic acid, is often used to ensure accuracy and precision. nih.gov The quantification limits for a series of SPCs, including this compound, have been reported to be in the range of 4 to 6 ng/mL using this technique. nih.gov

Another powerful technique for the analysis of these compounds is high-performance liquid chromatography (HPLC), often coupled with fluorescence detection. This method has demonstrated high sensitivity and reproducibility for the simultaneous determination of various SPCs in marine water samples. researchgate.net Validation of these analytical methods is critical and typically includes assessment of parameters such as linearity, recovery, and limits of detection and quantification. For instance, recovery rates for SPCs using SPE and HPLC have been found to range from 65% to 105%. researchgate.net

The role of this compound in analytical calibration is primarily centered on its function as an analyte for which calibration curves are meticulously prepared. In a typical analytical run, a series of standard solutions containing known concentrations of pure this compound are prepared and analyzed. The instrumental response is then plotted against the concentration to generate a calibration curve. This curve serves as the basis for quantifying the concentration of this compound in unknown environmental samples. The linearity of this curve is a critical parameter in method validation, ensuring that the response of the analytical instrument is proportional to the concentration of the analyte over a specific range.

Interactive Data Table: Analytical Parameters for the Determination of Sulfophenyl Carboxylic Acids (including this compound) in Water Samples

| Analytical Technique | Sample Matrix | Sample Preparation | Internal Standard | Quantification Limit (ng/mL) | Recovery (%) |

| CE-UV | Agricultural Groundwater | SPE | p-Sulfobenzoic acid | 4 - 6 | Not Specified |

| HPLC-Fluorescence | Marine Water | SPE | Not Specified | 0.5 - 1.0 (as C4SPC to C12SPC) | 65 - 105 |

Detailed Research Findings from a Study on SPCs in Agricultural Groundwater

A study focusing on the determination of six different sulfophenyl carboxylic acids, including this compound, in agricultural irrigation water provides valuable insights into the analytical methodology. nih.gov The method involved an initial solid-phase extraction procedure to concentrate the analytes from the water samples. Subsequently, an on-line preconcentration technique called normal stacking mode was used in conjunction with capillary electrophoresis with UV detection for separation and quantification. nih.gov

The separation was achieved using an uncoated capillary with a buffer solution of 25 mM ammonium acetate/acetic acid at pH 5.5, containing 30% (v/v) 2-propanol and 0.75 mM cetyltrimethylammonium bromide (CTAB). The analyses were conducted under specific electrophoretic conditions (-25 kV, 25°C) with hydrodynamic injection and UV detection at a wavelength of 225 nm. nih.gov For quantification, p-sulfobenzoic acid was utilized as an internal standard to correct for variations in sample injection and analysis. nih.gov

The validation of this method demonstrated its suitability for environmental monitoring, with quantification limits for the targeted sulfophenyl carboxylic acids ranging from 4 to 6 ng/mL. The method's applicability was successfully demonstrated by analyzing groundwater samples to trace the biodegradation of linear alkylbenzene sulfonates in an agricultural soil setting. nih.gov

Interactive Data Table: Methodological Details from a CE-UV Study for SPCs

| Parameter | Value/Description |

| Instrumentation | Capillary Electrophoresis with UV Detection (CE-UV) |

| Analytes | (p-sulfophenyl)acetic, 2-(p-sulfophenyl)propionic, 2-(p-sulfophenyl)butyric, 3-(p-sulfophenyl)butyric, 4-(p-sulfophenyl)butyric, and 5-(p-sulfophenyl)valerianic acid |

| Sample Preparation | Solid-Phase Extraction (SPE) and on-line preconcentration (normal stacking mode) |

| Internal Standard | p-Sulfobenzoic acid |

| Capillary | Uncoated |

| Buffer Solution | 25 mM ammonium acetate/acetic acid (pH 5.5) with 30% (v/v) 2-propanol and 0.75 mM CTAB |

| Applied Voltage | -25 kV |

| Temperature | 25 °C |

| Injection Mode | Hydrodynamic (100 s) |

| UV Detection Wavelength | 225 nm |

| Quantification Limits | 4 - 6 ng/mL |

Q & A

Q. What are the established synthetic routes for 2-(4-sulfophenyl)acetic acid, and how can reaction parameters be optimized to improve yield?

Methodological Answer: The synthesis of this compound typically involves sulfonation of phenylacetic acid derivatives using concentrated sulfuric acid or chlorosulfonic acid. Key parameters include:

- Temperature Control : Maintaining temperatures between 0–5°C during sulfonation minimizes side reactions (e.g., over-sulfonation or ring degradation) .

- Catalyst Selection : Boron trifluoride etherate enhances regioselectivity for the para position, as observed in analogous sulfonylation reactions .

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) achieves >95% purity, validated by HPLC with UV detection at 254 nm .

Q. What spectroscopic and crystallographic methods are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (296 K, Mo-Kα radiation) with R-factor <0.05 provides definitive structural validation. For example, analogous sulfonated aromatics require slow evaporation from acetonitrile to obtain diffraction-quality crystals .

Q. What safety protocols are recommended for handling sulfonated acetic acid derivatives in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .

- Ventilation : Use fume hoods with >100 ft/min face velocity during synthesis to mitigate inhalation risks .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces. The electron-withdrawing sulfonyl group directs electrophiles to the meta position, reducing activation energy by ~15 kcal/mol compared to non-sulfonated analogs .

- Kinetic Studies : Monitor reaction progress via inline UV-Vis spectroscopy (240–400 nm) to correlate computational predictions with experimental rate constants .

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

Methodological Answer:

- Byproduct Analysis : LC-MS identifies common impurities like ortho-sulfonated isomers or oxidized intermediates. For example, trace peroxides in solvents can promote ketone formation .

- Process Optimization :

- Use substoichiometric HO (0.5 eq.) to suppress over-oxidation .

- Employ gradient cooling (5°C/min) during crystallization to exclude polymeric byproducts .

Q. How does the sulfonyl group influence the biological activity of this compound in drug discovery contexts?

Methodological Answer:

- Enzyme Inhibition Assays : The sulfonyl moiety enhances binding to tyrosine phosphatases via hydrogen bonding with Arg221 (IC = 2.3 μM in PTP1B inhibition assays) .

- Metabolic Stability : Microsomal studies (human liver microsomes, 1 mg/mL) show t >120 min due to sulfonate conjugation resistance, validated by LC-QTOF metabolomics .

Data Contradiction Resolution

Q. How to address conflicting solubility data reported for this compound in polar solvents?

Methodological Answer:

- Standardized Testing : Measure solubility in triplicate using saturated solutions equilibrated at 25°C for 24 hours. For example, discrepancies in DMSO solubility (reported 50–100 mg/mL) may arise from hydration state variations. Thermogravimetric analysis (TGA) confirms anhydrous vs. monohydrate forms .

- pH Dependence : Solubility increases exponentially above pH 6 due to deprotonation of the sulfonic acid group (pKa ~1.2). Use potentiometric titration to correlate solubility-pH profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.